molecular formula C16H14N2O4S B2527567 1-methyl-1H-benzo[d]imidazol-5-yl 3-acetylbenzenesulfonate CAS No. 1396680-44-6

1-methyl-1H-benzo[d]imidazol-5-yl 3-acetylbenzenesulfonate

Cat. No.: B2527567
CAS No.: 1396680-44-6
M. Wt: 330.36
InChI Key: GBTMXUXIHCMLNW-UHFFFAOYSA-N
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Description

1-methyl-1H-benzo[d]imidazol-5-yl 3-acetylbenzenesulfonate is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl 3-acetylbenzenesulfonate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and environmentally benign solvents.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-benzo[d]imidazol-5-yl 3-acetylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of benzimidazole derivatives with substituted functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-1H-benzo[d]imidazol-5-yl 3-acetylbenzenesulfonate is unique due to the presence of both the methyl and acetylbenzenesulfonate groups, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s solubility, stability, and ability to interact with specific biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

(1-methylbenzimidazol-5-yl) 3-acetylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-11(19)12-4-3-5-14(8-12)23(20,21)22-13-6-7-16-15(9-13)17-10-18(16)2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTMXUXIHCMLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)OC2=CC3=C(C=C2)N(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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